![molecular formula C9H18N2O2 B2386352 tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate CAS No. 1374222-18-0](/img/structure/B2386352.png)
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, “tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate” can be prepared by the reaction of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate and Oxalic Acid .
Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of N-Boc-protected Anilines
“tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amino group during reactions, which can then be removed under controlled conditions.
Synthesis of Tetrasubstituted Pyrroles
This compound is also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Synthesis of Compound with Formula (I)
The compound is related to the method for preparing a compound of formula (I), which involves a series of reactions including mixing with ethyl2- ( (5-chloropyridine-2-yl) amino) -2-oxoacetate of formula (B) in an organic solvent . This method results in a reduction in the viscosity of the reaction medium, improving product yield and/or product purity .
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate |
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